5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: is a chemical compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves the bromination of 2,3-dihydrobenzofuran followed by amination and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination reactions under optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets . It is often used in assays to investigate its biological activity and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent . Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals . Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways . It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2,3-Dihydrobenzofuran-5-amine
- 6-Fluoro-2,3-dihydrobenzofuran
- 5-Fluoro-2,3-dihydrobenzofuran
- 6-Chloro-2,3-dihydrobenzofuran
- 5-Chloro-2,3-dihydrobenzofuran
- 6-Bromo-2,3-dihydrobenzofuran
- 7-Bromo-2,3-dihydrobenzofuran
Comparison: Compared to these similar compounds, 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine and hydrochloride groups .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCIFENUZLYBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-75-8 |
Source
|
Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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